molecular formula C12H22N2 B11756884 3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane

3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane

Cat. No.: B11756884
M. Wt: 194.32 g/mol
InChI Key: LAEBXYAXNBNKNW-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)-3-azabicyclo[321]octane is a bicyclic compound that features a piperidine ring fused to an azabicyclo[321]octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a suitable cyclizing agent to form the bicyclic structure. For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with acrylate derivatives can yield the desired bicyclic compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as protected piperidine carboxylates. These intermediates can then undergo further reactions, including sulfation and cyclization, to produce the final compound .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bicyclic derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it has been studied as a high-affinity antagonist for the h5-HT2A receptor, where it binds to the receptor and inhibits its activity . The pathways involved in its mechanism of action include receptor binding and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane include other bicyclic and piperidine derivatives, such as:

Uniqueness

The uniqueness of 3-(Piperidin-4-yl)-3-azabicyclo[321]octane lies in its specific bicyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

IUPAC Name

3-piperidin-4-yl-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C12H22N2/c1-2-11-7-10(1)8-14(9-11)12-3-5-13-6-4-12/h10-13H,1-9H2

InChI Key

LAEBXYAXNBNKNW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CN(C2)C3CCNCC3

Origin of Product

United States

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